molecular formula C16H13ClN2O2S B5184917 5-[(3-chloro-4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

5-[(3-chloro-4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B5184917
M. Wt: 332.8 g/mol
InChI Key: HFXJUIQCMSJOOL-UHFFFAOYSA-N
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Description

5-[(3-chloro-4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones Thiazolidinediones are known for their diverse biological activities, including anti-inflammatory, antidiabetic, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-chloro-4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the reaction of 3-chloro-4-methylaniline with phenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then cyclized using a base such as sodium hydroxide to yield the desired thiazolidinedione compound. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-[(3-chloro-4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Corresponding substituted thiazolidinediones

Scientific Research Applications

5-[(3-chloro-4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazolidinedione derivatives.

    Biology: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Medicine: Explored for its antidiabetic properties, particularly in the treatment of type 2 diabetes by improving insulin sensitivity.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(3-chloro-4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which are nuclear receptors involved in the regulation of glucose and lipid metabolism.

    Pathways Involved: Activation of PPARγ leads to the transcription of genes involved in glucose uptake, fatty acid storage, and adipocyte differentiation, thereby improving insulin sensitivity and reducing blood glucose levels.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: A thiazolidinedione with similar antidiabetic properties.

Uniqueness

5-[(3-chloro-4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other thiazolidinediones. Its chloro and methyl substituents on the phenyl ring can influence its binding affinity to PPARγ and its overall efficacy as a therapeutic agent.

Properties

IUPAC Name

5-(3-chloro-4-methylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-10-7-8-11(9-13(10)17)18-14-15(20)19(16(21)22-14)12-5-3-2-4-6-12/h2-9,14,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXJUIQCMSJOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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